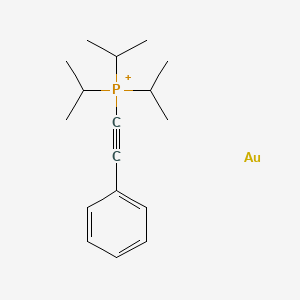
gold;2-phenylethynyl-tri(propan-2-yl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium is a compound that belongs to the class of tertiary phosphines. These compounds are known for their versatility in various chemical reactions and applications, particularly in catalysis and organometallic chemistry. The presence of gold in the compound adds unique properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold;2-phenylethynyl-tri(propan-2-yl)phosphanium typically involves the reaction of a gold precursor with 2-phenylethynyl-tri(propan-2-yl)phosphine. One common method is the reaction of gold chloride (AuCl) with 2-phenylethynyl-tri(propan-2-yl)phosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in gold-catalyzed reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is employed in the synthesis of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism of action of gold;2-phenylethynyl-tri(propan-2-yl)phosphanium involves its interaction with molecular targets through its phosphine and gold components. The phosphine group acts as a ligand, coordinating with metal centers in catalytic processes. The gold atom can facilitate electron transfer and stabilize reaction intermediates, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethynyl-tri(propan-2-yl)silane
- Isopropyltriphenylphosphonium iodide
- Ethynyl-tri(propan-2-yl)phosphanium,gold
Uniqueness
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium is unique due to the presence of gold, which imparts distinct catalytic properties and enhances its reactivity compared to similar compounds. The combination of the phenylethynyl group and the tri(propan-2-yl)phosphine moiety further contributes to its versatility and effectiveness in various applications .
Properties
CAS No. |
89989-63-9 |
|---|---|
Molecular Formula |
C17H26AuP+ |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
gold;2-phenylethynyl-tri(propan-2-yl)phosphanium |
InChI |
InChI=1S/C17H26P.Au/c1-14(2)18(15(3)4,16(5)6)13-12-17-10-8-7-9-11-17;/h7-11,14-16H,1-6H3;/q+1; |
InChI Key |
GWROTHNWJMZHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[P+](C#CC1=CC=CC=C1)(C(C)C)C(C)C.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















